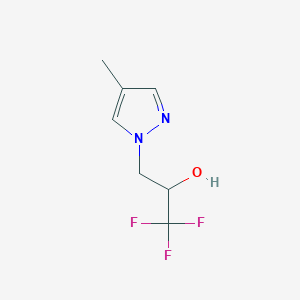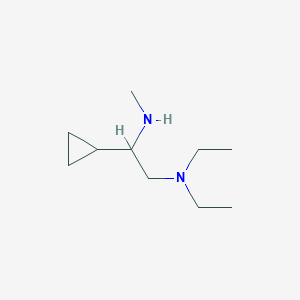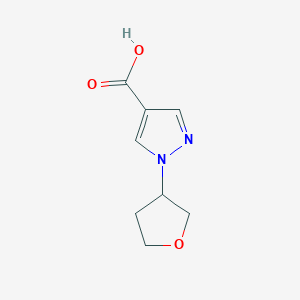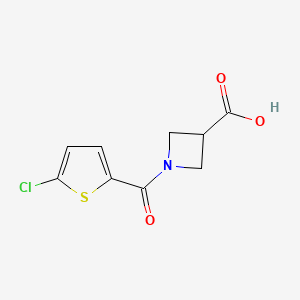
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide
Descripción general
Descripción
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide is a complex organic compound. It is related to 2,3-dihydro-1H-indole-6-sulfonic acid . The compound is often used in various scientific and medical applications.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide are not detailed in the available literature, indole derivatives are known to be involved in various chemical reactions .Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis
- Research has led to the development of new series of nitrogen and sulfur heterocyclic systems by linking indole with other rings like 1,2,4-triazole, pyridazine, and quinoxaline hybrids, showcasing the versatility of indole derivatives in synthesizing complex heterocyclic structures with potential for further study and application in various fields (Boraei et al., 2020).
Synthetic Methodologies
- Indole derivatives have been utilized in the synthesis of novel indole-2-carboxylic acids, revealing methodologies for introducing amino- and sulfur-containing substituents. These methods highlight the chemical flexibility and reactivity of indole derivatives, paving the way for the synthesis of compounds with potential pharmaceutical applications (Unangst et al., 1987).
Potential Biological Activity
- The creation of indole-based compounds with thioxopyridine derivatives indicates the exploration of indole derivatives in biological contexts. These compounds have been evaluated for antimicrobial activity, suggesting the possibility of developing new therapeutic agents from indole-based sulfonic acid derivatives (Attaby et al., 2007).
Advanced Materials and Catalysis
- Polymeric catalysts have been developed for the synthesis of new pyrido[2,3-b]indoles from indole derivatives, demonstrating the role of indole-based compounds in facilitating chemical reactions for material science applications. This indicates the potential use of such compounds in catalysis and material synthesis, contributing to advancements in these fields (Zohuri et al., 2013).
Mecanismo De Acción
Target of Action
The compound, also known as 1-acetyl-N-methyl-2,3-dihydroindole-6-sulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways, again depending on the specific derivative and its targets . For example, some indole derivatives have been found to show inhibitory activity against influenza A .
Result of Action
The result of the compound’s action at the molecular and cellular level depends on its specific targets and mode of action. For example, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
Propiedades
IUPAC Name |
1-acetyl-N-methyl-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSQXXPDMMEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)




![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)
![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)


